molecular formula C59H89N15O16S B3026876 (Tyr0)-Neurokinin A CAS No. 116868-93-0

(Tyr0)-Neurokinin A

Katalognummer: B3026876
CAS-Nummer: 116868-93-0
Molekulargewicht: 1296.5 g/mol
InChI-Schlüssel: NASBHIJHXALXPN-UICUXDCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Tyr0)-Neurokinin A is a modified form of the neuropeptide Neurokinin A, which belongs to the tachykinin family. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction. The addition of a tyrosine residue at the N-terminal end of Neurokinin A enhances its stability and bioactivity, making this compound a valuable compound for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Tyr0)-Neurokinin A typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The tyrosine residue is added at the N-terminal end, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (Tyr0)-Neurokinin A can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine, which can affect the peptide’s bioactivity.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with altered properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products Formed:

    Oxidation: Dityrosine-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Model Peptide : Utilized in peptide synthesis studies to explore modification techniques and stability enhancements.
  • Synthesis Techniques : Commonly synthesized via solid-phase peptide synthesis (SPPS), allowing for precise control over peptide chain assembly.

Biology

  • Neurotransmission Studies : Investigated for its role in modulating neurotransmission and its effects on physiological processes such as pain perception and inflammation.
  • Receptor Interaction : Binds primarily to NK2R, activating intracellular signaling pathways that influence smooth muscle contraction and inflammatory responses.

Medicine

  • Pain Management : Demonstrated potential as an analgesic agent in rodent models of pain, showing significant reductions in pain responses compared to controls.
  • Inflammatory Conditions : Explored for therapeutic applications in inflammatory diseases due to its ability to enhance inflammatory responses through neurogenic mechanisms.

Industry

  • Drug Development : Used in developing peptide-based drugs and diagnostic tools targeting various conditions including obesity and diabetes.

Case Study 1: Pain Management

A study evaluated the analgesic effects of (Tyr0)-Neurokinin A in rodent models. Results indicated that administration led to a significant reduction in pain responses, suggesting its potential utility in clinical pain management applications.

Case Study 2: Gastrointestinal Disorders

Research focused on the compound's impact on gastrointestinal motility showed that it effectively increased motility in animal models. This finding positions this compound as a candidate for treating conditions like irritable bowel syndrome.

Biological ActivityDescription
Pain ModulationReduces pain responses in animal models, suggesting analgesic properties.
Inflammatory ResponseEnhances inflammatory pathways; potential therapeutic target for inflammatory diseases.
Gastrointestinal MotilityIncreases motility; implications for treating gastrointestinal disorders.

Wirkmechanismus

(Tyr0)-Neurokinin A exerts its effects by binding to neurokinin receptors, primarily the neurokinin 2 receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the activation of phospholipase C, increased intracellular calcium levels, and the release of secondary messengers. These events result in the modulation of neurotransmission, smooth muscle contraction, and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

    Neurokinin A: The unmodified form of (Tyr0)-Neurokinin A, with similar biological activities but lower stability.

    Substance P: Another tachykinin peptide with overlapping functions but different receptor affinities.

    Neurokinin B: A related peptide with distinct receptor specificity and physiological roles.

Uniqueness: this compound is unique due to the addition of the tyrosine residue, which enhances its stability and bioactivity compared to Neurokinin A. This modification makes it a valuable tool for research and potential therapeutic applications.

Biologische Aktivität

(Tyr0)-Neurokinin A is a modified form of the neuropeptide Neurokinin A (NKA), which is part of the tachykinin family. This compound has garnered attention due to its enhanced stability and biological activity, primarily through its interaction with neurokinin receptors, particularly the neurokinin 2 receptor (NK2R). This article reviews the biological activity of this compound, including its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound features a tyrosine residue at its N-terminal end, which contributes to its stability and bioactivity compared to unmodified Neurokinin A.
  • Molecular Formula : C₆₄H₈₈N₁₄O₁₆S₂
  • CAS Number : 116868-93-0

This compound primarily exerts its biological effects by binding to neurokinin receptors. The interaction with NK2R induces a series of intracellular signaling cascades:

  • Receptor Binding : The binding of this compound to NK2R activates phospholipase C.
  • Intracellular Signaling : This activation leads to increased intracellular calcium levels and the release of secondary messengers.
  • Physiological Effects : The resultant signaling influences various physiological processes, such as smooth muscle contraction and modulation of neurotransmission.

1. Neurotransmission

Research indicates that this compound plays a significant role in neurotransmission, particularly in pain perception and inflammatory responses. Its ability to modulate neurotransmitter release makes it a candidate for studying pain management therapies .

2. Smooth Muscle Contraction

This compound has been shown to act as a potent contractile agonist in human colon circular muscle, primarily mediated through NK2 receptors. Studies have demonstrated that it induces strong contractions, suggesting a potential role in gastrointestinal motility disorders .

3. Inflammatory Response

The compound's influence on inflammatory pathways has been explored, with findings indicating that it may enhance inflammatory responses through neurogenic mechanisms. This property positions it as a potential target for therapeutic interventions in inflammatory diseases .

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
NeurotransmissionModulates neurotransmitter release; involved in pain perception
Smooth Muscle ContractionPotent agonist in human colon muscle; induces contractions
Inflammatory ResponseEnhances inflammatory pathways; potential target for therapy

Case Study: Pain Management

A study investigated the effects of this compound on pain models in rodents. Results indicated that administration significantly reduced pain responses compared to controls, highlighting its potential as an analgesic agent .

Case Study: Gastrointestinal Disorders

Another study focused on the role of this compound in gastrointestinal motility. The results showed that this compound effectively increased motility in animal models, suggesting its utility in treating conditions like irritable bowel syndrome .

Eigenschaften

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N15O16S/c1-31(2)22-41(53(84)67-39(50(62)81)19-21-91-6)66-46(78)28-64-58(89)48(32(3)4)73-56(87)42(24-34-12-8-7-9-13-34)70-57(88)45(29-75)72-55(86)44(26-47(79)80)71-59(90)49(33(5)76)74-52(83)40(14-10-11-20-60)68-54(85)43(25-36-27-63-30-65-36)69-51(82)38(61)23-35-15-17-37(77)18-16-35/h7-9,12-13,15-18,27,30-33,38-45,48-49,75-77H,10-11,14,19-26,28-29,60-61H2,1-6H3,(H2,62,81)(H,63,65)(H,64,89)(H,66,78)(H,67,84)(H,68,85)(H,69,82)(H,70,88)(H,71,90)(H,72,86)(H,73,87)(H,74,83)(H,79,80)/t33-,38+,39+,40+,41+,42+,43+,44+,45+,48+,49+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASBHIJHXALXPN-UICUXDCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N15O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.